Methyl 1-benzyl-1H-pyrazole-4-carboxylate
Overview
Description
Methyl 1-benzyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrazole-4-carboxylic acid or its derivatives.
Benzyl Protection: The carboxylic acid group is protected by converting it to its methyl ester form.
Benzyl Introduction: The benzyl group is introduced through a benzyl halide in the presence of a base.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, strong bases.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated pyrazoles.
Scientific Research Applications
Chemistry: Methyl 1-benzyl-1H-pyrazole-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its benzyl group makes it a versatile building block for various chemical reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its pyrazole core is known for its biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its use in drug development, particularly for its potential therapeutic effects. It has been investigated for its role in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its stability and reactivity make it valuable in various industrial applications.
Mechanism of Action
The mechanism by which Methyl 1-benzyl-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can bind to specific sites on these targets, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 1-benzyl-5-methyl-1H-pyrazole-4-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester.
1-Methyl-1H-pyrazole-4-carboxylic acid: A simpler pyrazole derivative without the benzyl group.
This comprehensive overview highlights the significance of Methyl 1-benzyl-1H-pyrazole-4-carboxylate in various scientific and industrial fields. Its unique structure and versatile properties make it a valuable compound for research and development.
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Properties
IUPAC Name |
methyl 1-benzylpyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)11-7-13-14(9-11)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNVVQCDCWXUEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101233774 | |
Record name | Methyl 1-(phenylmethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101233774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861135-90-2 | |
Record name | Methyl 1-(phenylmethyl)-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861135-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-(phenylmethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101233774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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